N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
A compound with a similar structure, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), is known to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Qtc-4-meobne, a compound with a similar structure, has been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . It also reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Qtc-4-meobne influences in vivo neurogenesis, oxidative, and inflammatory pathways .
Result of Action
Qtc-4-meobne treatment showed beneficial effects in preclinical ad-like models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazole ring.
Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the phenylbutanamide moiety to the thiadiazole ring. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a phenylbutanamide moiety.
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide: Similar structure but with a phenylpropanamide group instead of a phenylbutanamide moiety.
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide: Similar structure but with a pentanamide group instead of a phenylbutanamide moiety.
Uniqueness
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group and phenylbutanamide moiety contribute to its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-17(15-7-5-4-6-8-15)19(24)21-20-23-22-18(26-20)13-14-9-11-16(25-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIHUZWLHXJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.